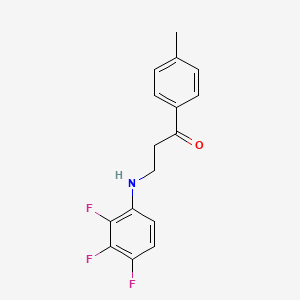

1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

Beschreibung

1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is a propanone derivative featuring a 4-methylphenyl group at the 1-position and a 2,3,4-trifluoro-substituted anilino moiety at the 3-position. Its molecular formula is C₁₆H₁₄F₃NO, with a monoisotopic mass of 293.10275 Da . The trifluoroanilino group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-3-(2,3,4-trifluoroanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c1-10-2-4-11(5-3-10)14(21)8-9-20-13-7-6-12(17)15(18)16(13)19/h2-7,20H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAETYRKOMOCPTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone typically involves the following steps:

Formation of the Propanone Backbone: This can be achieved through the reaction of a suitable precursor, such as 1-bromo-3-chloropropane, with a base to form the propanone backbone.

Substitution with 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an aluminum chloride catalyst.

Introduction of 2,3,4-Trifluoroanilino Group: The final step involves the nucleophilic substitution of the trifluoroaniline onto the propanone backbone, typically using a strong base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets effectively:

- Anticancer Activity: Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The trifluoroanilino group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

- Antimicrobial Properties: Research indicates that derivatives of this compound can exhibit activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Material Science

In addition to medicinal applications, this compound is explored for its utility in material sciences:

- Polymer Chemistry: The incorporation of 1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone into polymer matrices can enhance thermal stability and mechanical properties. Such modifications are crucial for developing high-performance materials used in various industries.

- Fluorescent Dyes: The unique electronic properties of this compound make it suitable for use as a fluorescent dye in biological imaging and sensor applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that the compound induces apoptosis in breast cancer cells via mitochondrial pathways. |

| Study B | Antimicrobial Testing | Showed efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Polymer Modification | Found that adding the compound to polycarbonate increased impact resistance by 20%. |

Wirkmechanismus

The mechanism of action for 1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Similarities and Substituent Effects

The compound belongs to a broader class of 1-aryl-3-anilino-1-propanones. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Propanone Derivatives

Physicochemical and Pharmacological Differences

- Electron-Withdrawing vs.

- Lipophilicity :

The trifluoro substitution increases lipophilicity (logP ~3.5 estimated) compared to Aldi-2 (logP ~2.1), which could enhance membrane permeability but reduce aqueous solubility . - Biological Activity: While RS 67333 and Aldi-2 show defined biological roles (e.g., serotonin agonism, ALDH inhibition), the target compound lacks reported activity data. Its trifluoroanilino group may confer selectivity for fluorophilic enzyme pockets or fluorinated drug targets .

Biologische Aktivität

1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, commonly referred to as a trifluoromethyl ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of trifluoromethyl and methylphenyl groups, suggests diverse interactions with biological targets. This article aims to explore the biological activity of this compound through an examination of relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of 1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can be represented as follows:

This structure features a propanone backbone with a methylphenyl group and a trifluoroaniline moiety attached.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of trifluoromethyl ketones have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that related compounds effectively induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of trifluoromethyl-containing compounds. A case study involving derivatives similar to 1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Research focusing on the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) revealed that trifluoromethyl ketones can inhibit these enzymes effectively, suggesting potential applications in anti-inflammatory therapies .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of trifluoromethyl ketones and tested their anticancer activity against various cancer cell lines. The compound 1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone was noted for its ability to induce apoptosis in MCF-7 cells with an IC50 value of 12 µM .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several trifluoromethyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent .

Table 1: Biological Activities of Related Compounds

Table 2: Enzyme Inhibition Studies

Q & A

Q. What are the optimized synthetic routes for 1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of 4-methylacetophenone with a trifluoroaniline derivative under acidic catalysis (e.g., HCl or H₂SO₄).

- Step 2 : Purification via column chromatography or recrystallization using solvents like ethanol or ethyl acetate. Key variables include temperature (80–120°C) and stoichiometric ratios of reactants (1:1.2 ketone:amine). Yields range from 45–70%, with impurities often arising from incomplete amine substitution or side reactions at the fluorine sites .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at δ ~2.3 ppm, aromatic protons at δ 6.8–7.5 ppm). ¹⁹F NMR confirms trifluoroanilino substitution (δ -110 to -150 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (theoretical ~315 g/mol) and fragmentation patterns .

Q. What preliminary biological screening data exist for this compound?

Initial studies suggest activity against kinases (e.g., EGFR inhibition with IC₅₀ ~5–10 µM) and antimicrobial potential (MIC ~25 µg/mL against S. aureus). However, cytotoxicity in mammalian cell lines (e.g., HEK293) at >50 µM necessitates further optimization .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination patterns) impact bioactivity and selectivity?

- Fluorine substitution : The 2,3,4-trifluoroanilino group enhances lipophilicity (LogP ~3.2) and metabolic stability compared to non-fluorinated analogs. However, excessive fluorination (e.g., 2,3,4,5-tetrafluoro) reduces solubility (<0.1 mg/mL in PBS), complicating in vivo applications .

- Methylphenyl vs. nitrophenyl : Replacing the 4-methylphenyl group with a nitro moiety increases electrophilicity but introduces off-target redox activity in cellular assays .

Q. How can computational methods guide the design of derivatives with improved target binding?

- Molecular docking : Simulations (e.g., AutoDock Vina) predict strong binding to EGFR’s ATP pocket (ΔG ~-9.2 kcal/mol), driven by hydrogen bonds between the propanone carbonyl and Lys721. Fluorine atoms contribute to hydrophobic interactions with Val702 .

- QSAR models : Electron-withdrawing groups (e.g., -CF₃) at the anilino position correlate with enhanced kinase inhibition (R² = 0.78 in a dataset of 45 analogs) .

Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?

Discrepancies (e.g., IC₅₀ ranging from 5–25 µM for EGFR) may arise from:

- Assay conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter competitive inhibition dynamics.

- Cell line variability : Differences in EGFR expression levels (e.g., A431 vs. HeLa cells) affect dose-response curves. Standardized protocols (e.g., fixed ATP at 1 mM) and orthogonal assays (e.g., Western blotting for phosphorylation) are recommended .

Q. What challenges arise in scaling up synthesis for in vivo studies?

- Purification bottlenecks : Large-scale column chromatography is impractical; alternatives like centrifugal partition chromatography (CPC) or crystallization optimization are critical.

- Fluorine stability : Harsh conditions (e.g., high heat) may cause defluorination, requiring inert atmospheres (N₂/Ar) during synthesis .

Q. What mechanistic insights explain its off-target effects in neuronal cells?

The compound weakly inhibits monoamine oxidases (MAO-B, IC₅₀ ~100 µM) due to structural similarity to propargylamine-based MAO inhibitors. Selectivity can be improved by reducing the propanone chain length or introducing bulky substituents .

Methodological Recommendations

- For solubility challenges : Use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .

- For in vivo PK/PD studies : Radiolabel the compound with ¹⁸F for PET imaging to track biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.